METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE
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Overview
Description
METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl ester group, a dichlorophenyl group, and a carbamoyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE typically involves the reaction of 2,4-dichlorophenyl isocyanate with methyl 2-amino-2-methylpropanoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps, including crystallization or chromatography, are often employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE can be compared with similar compounds such as:
This compound: Similar structure but different substituents on the phenyl ring.
This compound: Similar ester group but different carbamoyl substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-12(2,10(17)19-3)16-11(18)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNXVNFZUABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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